molecular formula C9H15NO B097027 (1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one CAS No. 15486-23-4

(1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B097027
CAS No.: 15486-23-4
M. Wt: 153.22 g/mol
InChI Key: BWXDELRNNYLLKB-APPZFPTMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-5-methyl-9-azabicyclo[331]nonan-3-one is a bicyclic compound that features a nitrogen atom within its structure This compound is notable for its unique three-dimensional structure, which imparts specific chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides a practical route to the desired bicyclic structure with high yields and diastereoselectivities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one can undergo various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

CAS No.

15486-23-4

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(1S,5R)-1-methyl-9-azabicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C9H15NO/c1-9-4-2-3-7(10-9)5-8(11)6-9/h7,10H,2-6H2,1H3/t7-,9+/m1/s1

InChI Key

BWXDELRNNYLLKB-APPZFPTMSA-N

SMILES

CC12CCCC(N1)CC(=O)C2

Isomeric SMILES

C[C@@]12CCC[C@@H](N1)CC(=O)C2

Canonical SMILES

CC12CCCC(N1)CC(=O)C2

Synonyms

euphococcinine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 2
(1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 3
(1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 4
(1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 5
(1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 6
(1R,5S)-5-methyl-9-azabicyclo[3.3.1]nonan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.